

Conformational Landscape of the β -L-Xylofuranose Ring: A Technical Guide

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Compound of Interest

Compound Name: *beta*-L-Xylofuranose

Cat. No.: B12887593

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This guide provides an in-depth technical analysis of the conformational preferences of the β -L-xylofuranose ring, targeting researchers, scientists, and professionals in drug development. It integrates experimental and computational methodologies to elucidate the three-dimensional structure of this important furanose.

Introduction to Furanose Ring Conformation

The five-membered furanose ring is a fundamental structural motif in numerous biologically significant molecules, including nucleic acids and carbohydrates. Unlike the more rigid six-membered pyranose ring, the furanose ring exhibits considerable flexibility. This flexibility is not random but is characterized by a continuous cycle of out-of-plane atomic displacements known as pseudorotation. The specific conformation adopted by the furanose ring is crucial for its biological activity and molecular recognition properties. β -L-Xylofuranose, as a constituent of various glycans and a synthetic analog in nucleic acids, presents a unique conformational landscape that influences the properties of the macromolecules it is part of.

The Pseudorotation Concept in Furanose Rings

The conformation of a furanose ring can be described by the concept of pseudorotation, which defines the out-of-plane puckering of the ring atoms.^[1] This puckering is characterized by two parameters: the phase angle of pseudorotation (P) and the amplitude of pucker (τ_m). The pseudorotation cycle encompasses a continuum of conformations, but furanose rings typically populate two major, low-energy regions: the North (N) and South (S) conformations.

- North (N) Conformations: Characterized by P values around 0° to 36° , corresponding to C3'-endo puckering (the C3' atom is displaced on the same side as the C5' atom).
- South (S) Conformations: Characterized by P values around 144° to 180° , corresponding to C2'-endo puckering (the C2' atom is displaced on the same side as the C5' atom).

The interconversion between these N and S states occurs through intermediate, higher-energy conformations. The relative populations of the N and S conformers are influenced by the stereochemistry of the substituents on the furanose ring.

W

E

C2'-endo (S)

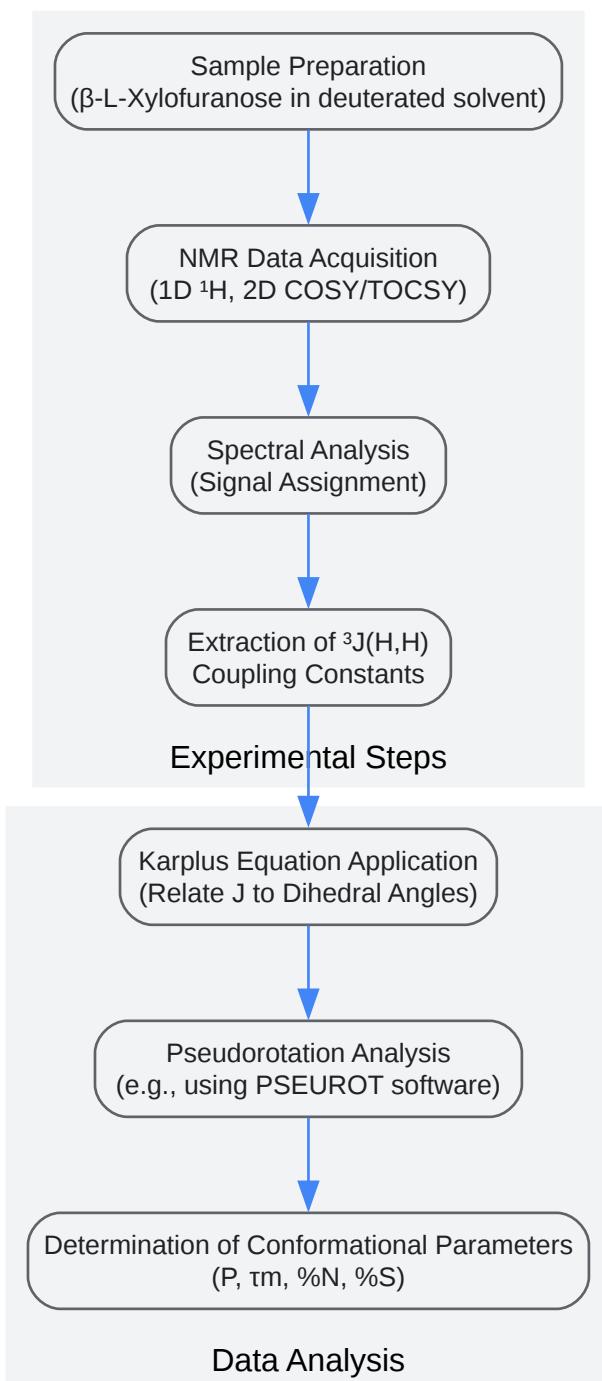
C3'-endo (N)

West (W)

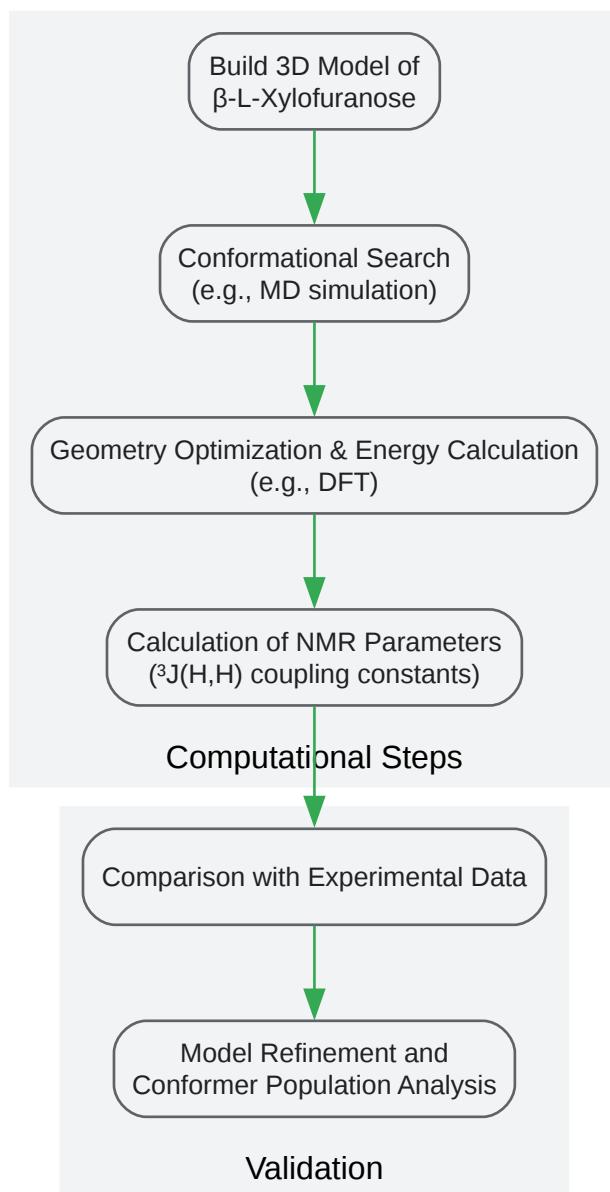
East (E)

South (S)
C2'-endoNorth (N)
C3'-endo

Pseudorotational Pathway of a Furanose Ring



Workflow for NMR-based Conformational Analysis



Workflow for Computational Conformational Analysis

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References

- 1. Molecular Dynamics of Double Stranded Xylo-Nucleic Acid - PubMed
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